N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline
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Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving specific reactants and conditions. .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .Mechanism of Action
The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems, for example, by binding to a specific receptor or inhibiting a particular enzyme.
Safety and Hazards
Properties
IUPAC Name |
N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN2O5P/c1-12-10-11-24-26(23,25-12)17(13-2-4-14(18)5-3-13)19-15-6-8-16(9-7-15)20(21)22/h2-9,12,17,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCPKCADJCKCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOP(=O)(O1)C(C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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